Cas no 56602-32-5 (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium)

benzotriazol-1-yloxy-tris(dimethylamino)phosphonium structure
56602-32-5 structure
Product Name:benzotriazol-1-yloxy-tris(dimethylamino)phosphonium
CAS-nummer:56602-32-5
MF:C12H22N6OP
MW:297.316442012787
CID:945612
PubChem ID:124335
Update Time:2025-04-19

benzotriazol-1-yloxy-tris(dimethylamino)phosphonium Chemische en fysische eigenschappen

Naam en identificatie

    • benzotriazol-1-yloxy-tris(dimethylamino)phosphonium
    • benzotriazol-1-yloxy-tris(dimethylamino)phosphanium
    • (1H-Benzotriazol-1-yloxy)[tris(dimethylamino)]phosphonium
    • phosphorus(1+), [1-(hydroxy-kappaO)-1H-1,2,3-benzotriazolato]tris(N-methylmethanaminato)-
    • benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphonium
    • benzotriazole-1-yl-oxy-tris(dimethylamino)-phosphonium
    • (benzotriazol-1-yloxy)-tris(dimethylamino)phosphonium
    • DTXSID50205169
    • benzotriazol-1-yloxy-trisdimethylaminophosphonium
    • Btzo-tdmap
    • 56602-32-5
    • RROBIDXNTUAHFW-UHFFFAOYSA-N
    • Benzotriazol-1-yloxytris(dimethylamino)phosphonium
    • L024064
    • Phosphorus(1+), (1H-benzotriazol-1-olato-O)tris(N-methylmethanaminato)-, (T-4)-
    • SCHEMBL58561
    • Benzotriazol-1-yloxy-tris(dimethylamino)phosphonium tetrafluoroborate
    • DB-229871
    • Inchi: 1S/C12H22N6OP/c1-15(2)20(16(3)4,17(5)6)19-18-12-10-8-7-9-11(12)13-14-18/h7-10H,1-6H3/q+1
    • InChI-sleutel: RROBIDXNTUAHFW-UHFFFAOYSA-N
    • LACHT: [P+](N(C)C)(N(C)C)(N(C)C)ON1C2C=CC=CC=2N=N1

Berekende eigenschappen

  • Exacte massa: 297.15956
  • Monoisotopische massa: 297.15927134g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 20
  • Aantal draaibare bindingen: 5
  • Complexiteit: 305
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.1
  • Topologisch pooloppervlak: 49.7Ų

Experimentele eigenschappen

  • PSA: 49.66
Aanbevolen leveranciers
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
Jiangsu Kolod Food Ingredients Co.,ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
SunaTech Inc.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
SunaTech Inc.